4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one
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Overview
Description
4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one typically involves multiple steps. One common method starts with the preparation of a suitable pyrimidine precursor, followed by chlorination and subsequent functionalization with the 2,4-dimethoxyphenylmethyl group . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell division and survival, making it a potential candidate for cancer therapy . The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the 2,4-dimethoxyphenylmethyl group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other similar compounds .
Biological Activity
4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The incorporation of the dimethoxyphenyl group is achieved through a series of alkylation and condensation reactions. Detailed methodologies can be found in the literature, emphasizing the importance of reaction conditions in achieving high yields and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Key Findings:
- Inhibition of Cell Proliferation: At concentrations as low as 1.0 μM, the compound induced morphological changes in cancer cells, suggesting a potent antiproliferative effect.
- Caspase Activation: The compound enhanced caspase-3 activity (1.33–1.57 times) at 10.0 μM, confirming its role in apoptosis induction.
- Cell Cycle Analysis: It caused significant alterations in cell cycle progression at concentrations of 2.5 μM and above, indicating its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism. Specifically, it has shown promise as a dihydrofolate reductase (DHFR) inhibitor, which is crucial for DNA synthesis in rapidly dividing cells.
Table 1: Summary of Biological Activities
Activity Type | Observations | Concentration |
---|---|---|
Anticancer | Induces apoptosis | 1.0 μM |
Caspase Activation | Enhanced activity | 10.0 μM |
Cell Cycle Arrest | Significant changes | 2.5 μM - 10.0 μM |
Enzyme Inhibition | DHFR inhibition | Not specified |
Case Studies
A notable case study investigated the compound's effects on MDA-MB-231 cells. The study demonstrated that treatment with this compound led to:
- Inhibition of Microtubule Assembly: At 20.0 μM concentration, it inhibited microtubule assembly by approximately 40%.
- Morphological Changes: Treated cells exhibited significant morphological changes indicative of apoptosis.
This aligns with findings from other studies on similar pyridopyrimidine derivatives that have shown anticancer properties across various cell types .
Properties
Molecular Formula |
C16H16ClN3O3 |
---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
4-chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-11-4-3-10(14(5-11)23-2)7-20-8-13-12(6-15(20)21)16(17)19-9-18-13/h3-5,9H,6-8H2,1-2H3 |
InChI Key |
QDHUMVZGALZOIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC3=C(CC2=O)C(=NC=N3)Cl)OC |
Origin of Product |
United States |
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